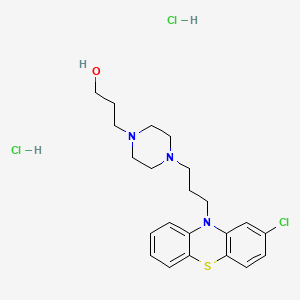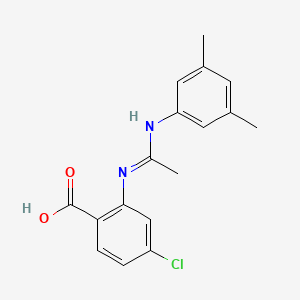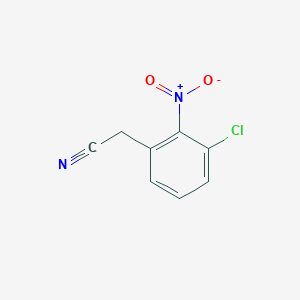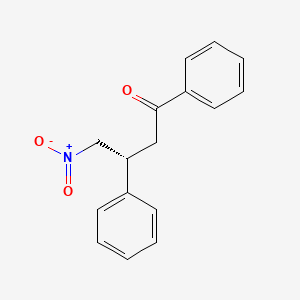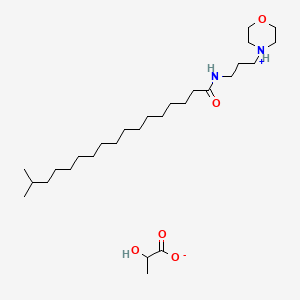
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate is a complex organic compound with a molecular formula of C28H56N2O5. This compound is known for its unique structure, which includes a heptadecanamide backbone with a methyl group at the 16th position and a morpholinopropyl group attached to the nitrogen atom. The lactate moiety adds to its complexity and potential functionality in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate typically involves multiple steps. The initial step often includes the preparation of the heptadecanamide backbone, followed by the introduction of the methyl group at the 16th position. The morpholinopropyl group is then attached to the nitrogen atom through a nucleophilic substitution reaction. Finally, the lactate moiety is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted morpholinopropyl derivatives.
Scientific Research Applications
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide and ester chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate involves its interaction with specific molecular targets and pathways. The morpholinopropyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The lactate moiety may play a role in modulating the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Comparison with Similar Compounds
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can be compared with other similar compounds, such as:
Hexadecanamide, N-(3-morpholinopropyl)-: Lacks the methyl group at the 16th position, which may affect its chemical properties and biological activities.
Octadecanamide, N-(3-morpholinopropyl)-: Has a longer carbon chain, which can influence its solubility and interaction with biological membranes.
Heptadecanamide, N-(3-morpholinopropyl)-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
73806-67-4 |
|---|---|
Molecular Formula |
C28H56N2O5 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-hydroxypropanoate;16-methyl-N-(3-morpholin-4-ium-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
InChI Key |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[NH+]1CCOCC1.CC(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


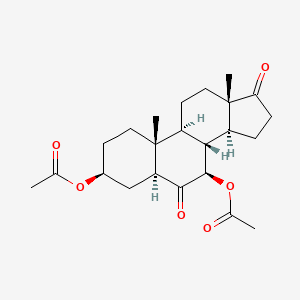
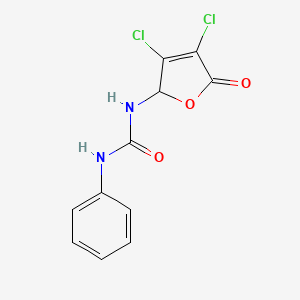
![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
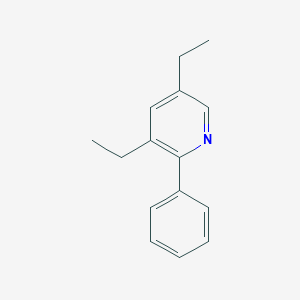

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
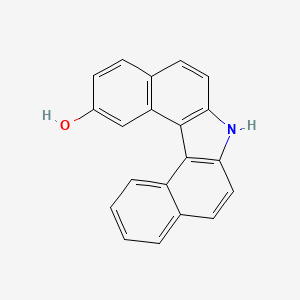

![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
